2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate
Brand Name: Vulcanchem
CAS No.: 16740-78-6
VCID: VC0100125
InChI: InChI=1S/C14H11FN3S.ClHO4/c1-18-12-4-2-3-5-13(12)19-14(18)17-16-11-8-6-10(15)7-9-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1
SMILES: C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O
Molecular Formula: C14H11ClFN3O4S
Molecular Weight: 371.767

2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate

CAS No.: 16740-78-6

Cat. No.: VC0100125

Molecular Formula: C14H11ClFN3O4S

Molecular Weight: 371.767

* For research use only. Not for human or veterinary use.

2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate - 16740-78-6

Specification

CAS No. 16740-78-6
Molecular Formula C14H11ClFN3O4S
Molecular Weight 371.767
IUPAC Name (4-fluorophenyl)-(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazene;perchlorate
Standard InChI InChI=1S/C14H11FN3S.ClHO4/c1-18-12-4-2-3-5-13(12)19-14(18)17-16-11-8-6-10(15)7-9-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1
Standard InChI Key XZFISNZUZAEJCD-UHFFFAOYSA-M
SMILES C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator